molecular formula C14H20O5 B1677523 m-PEG4-benzaldehyde CAS No. 153364-63-7

m-PEG4-benzaldehyde

Cat. No. B1677523
M. Wt: 268.3 g/mol
InChI Key: HBUXIDOVXGFYFZ-UHFFFAOYSA-N
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Description

M-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety . This moiety can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of m-PEG4-benzaldehyde is C14H20O5 . Its molecular weight is 268.31 .


Chemical Reactions Analysis

M-PEG4-benzaldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups, which are commonly used for labeling and crosslinking carbonyl groups .


Physical And Chemical Properties Analysis

M-PEG4-benzaldehyde has a molecular weight of 268.31 and a molecular formula of C14H20O5 . It is available in reagent grade for research use .

Scientific Research Applications

Catalyst Modification

Polyethylene glycol (PEG), a related compound to m-PEG4-benzaldehyde, has been utilized as a novel modifier for supported metal catalysts in the hydrogenation of benzaldehydes. The modification with PEG improves catalytic activity and selectivity, leading to enhanced production of partially hydrogenated products such as benzyl alcohol. This approach signifies the potential of PEG derivatives in catalysis, offering a pathway to optimize chemical reactions for industrial applications (Okamoto, Hirao, & Yamaai, 2010).

Biomedical Materials

Benzaldehyde-terminated PEG has been synthesized and cross-linked to form dynamic hydrogels with strong mechanical performance, indicating its usefulness in creating novel hemostatic materials. These hydrogels exhibit excellent cytocompatibility and potential in stopping bleeding, highlighting the role of PEG derivatives in advancing medical materials and wound management strategies (Huang et al., 2016).

Green Chemistry

In the synthesis of benzoxazine, a compound related to m-PEG4-benzaldehyde, PEG was used as a solvent under microwave irradiation, demonstrating a green chemistry approach by using renewable resources and achieving excellent thermal properties of the synthesized products. This highlights the environmental benefits and efficiency of incorporating PEG derivatives in chemical synthesis processes (Teng et al., 2019).

Drug Delivery Systems

PEGylation, involving the conjugation of PEG to drugs, is a significant application area, enhancing the solubility, stability, and bioavailability of therapeutic agents. This method has led to the development of PEG-drug conjugates with reduced immunogenicity and prolonged circulation times, exemplified by the successful clinical application of PEGylated proteins and the ongoing research into novel PEGylated formulations (Greenwald, Choe, McGuire, & Conover, 2003).

Analytical and Biotechnological Applications

The separation and characterization of benzaldehyde-functional PEGs have been achieved through liquid chromatography, facilitating the accurate determination of PEG derivatives' distributions for biomedical applications. This advancement underscores the importance of PEG derivatives in analytical chemistry and biotechnology, enabling precise synthesis and application of functionalized PEGs (Wei et al., 2016).

Safety And Hazards

M-PEG4-benzaldehyde is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers One paper discusses the use of a PEG-Benzaldehyde-Hydrazone-Lipid Based PEG-Sheddable pH-Sensitive Liposomes for endosomal escape and long circulation . Another paper presents the synthesis of substituted benzaldehydes via a two-step, one-pot procedure .

properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUXIDOVXGFYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-benzaldehyde

Synthesis routes and methods I

Procedure details

Chloride 603 (26 g, 0.14 mol, 1.3 equiv) and p-hydroxybenzaldehyde (13 g, 0.11 mol, 1 equiv) were dissolved in dry THF (40 mL). K2CO3 (15 g, 0.11 mol, 1 equiv) was added followed by 18-crown-6 (3.0 g, 11 mmol, 0.11 equiv) and KI (0.20 g, 1.2 mmol, 0.01 equiv). The reaction mixture was stirred at reflux for 48 h. The resulting mixture was cooled to room temperature, and water (200 mL) was added. The product was extracted with 3×350 mL portions of ethyl acetate and the combined organic layers were dried and concentrated. The oil was loaded onto a silica gel column and eluted with a 1:9 mixture of ethyl acetate/hexane, followed by a ratio of 1:4, 3:7, 4:1 of ethyl acetate/hexane and finally washed with ethyl acetate to afford 21 g (70%) of 604 as a clear oil. IR (cm−1): 1697 (s), 1165 (s). 1H NMR (400, CDCl3): δ 3.36 (s, 3), 3.54 (t, 2, J=4.6), 3.63–3.68 (m, 4), 3.72–3.75 (m, 2), 3.88 (t, 2, J=4.8), 4.20 (t, 2, J=4.8), 7.01 (d, 2, J=8.8), 9.87 (s, 1). 13C NMR (CDCl3): δ 58.86, 67.59, 69.29, 70.40, 70.47, 70.71, 71.73, 114.71, 129.84, 13.1.76, 163.69, 190.63. Calcd: [M+H]+ (C14H21O5) m/z=269.13889. Found FAB-HRMS: [M+H]+ m/z=269.134487. Anal. Calcd. for C14H20O5: C, 62.67; H, 7.51. Found: C, 62.47; H, 7.74.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
70%

Synthesis routes and methods II

Procedure details

The bisacrylamide triethylene glycol acetal crosslinker (606) or triglyme crosslinker as shown in FIG. 6 was synthesized in four steps on a multigram scale. The first step involved the preparation of 1-chloro-3,6,9-trioxadecane (603) using the procedure of Loth, H. & Ulrich, F. (1998) J. Control Release. 54, 273. Compound 603 was then used to alkylate hydroxy benzaldehyde (605) and produce p-(1,4,7,10-Tetraoxaundecyl)benzaldehyde (604). Compound 603 was chosen as the alkylating agent since it can be easily synthesized on a large scale (100 grams) enabling the preparation of 4 on a 20 gram scale (70% yield), using potassium carbonate as the base and 18-crown-6 as the phase transfer catalyst. Hydroxy-benzaldehyde could also be alkylated using 1-tosyl-3,6,9-trioxadecane and 1-bromo-3,6,9-trioxadecane but these approaches were discontinued because significantly lower yields of the desired product were obtained.
[Compound]
Name
bisacrylamide triethylene glycol acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 606 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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